molecular formula C23H17N5O B4923235 3-Pyridin-4-yl-5-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]-1,2-oxazole

3-Pyridin-4-yl-5-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]-1,2-oxazole

Cat. No.: B4923235
M. Wt: 379.4 g/mol
InChI Key: QJOWWCBCVCHLJZ-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-5-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]-1,2-oxazole is a complex organic compound that features a unique structure combining pyridine, pyrazole, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-yl-5-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]-1,2-oxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by its reaction with a pyridine-containing compound to form the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-5-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted oxazole compounds .

Scientific Research Applications

3-Pyridin-4-yl-5-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridin-4-yl-5-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-4-yl-5-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]-1,2-oxazole is unique due to its combination of pyridine, pyrazole, and oxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-pyridin-4-yl-5-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O/c1-2-19(17-4-9-24-10-5-17)14-20(3-1)22-8-13-28(26-22)16-21-15-23(27-29-21)18-6-11-25-12-7-18/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWWCBCVCHLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NN(C=C2)CC3=CC(=NO3)C4=CC=NC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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